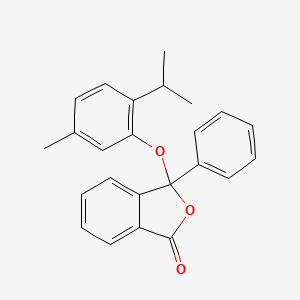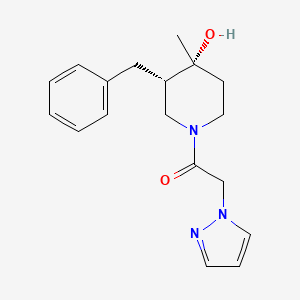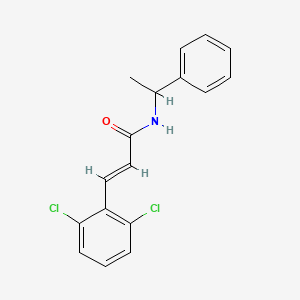![molecular formula C19H20ClNO2 B5339736 1-phenyl-2-{[(5-phenyl-2-furyl)methyl]amino}ethanol hydrochloride](/img/structure/B5339736.png)
1-phenyl-2-{[(5-phenyl-2-furyl)methyl]amino}ethanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-phenyl-2-{[(5-phenyl-2-furyl)methyl]amino}ethanol hydrochloride, also known as FPEH, is a chemical compound that has been widely used in scientific research. It is a derivative of phenylpropanolamine, which is a sympathomimetic drug that acts as a central nervous system stimulant. FPEH has been found to have various biochemical and physiological effects, making it a useful tool in many research studies.
Mécanisme D'action
The exact mechanism of action of 1-phenyl-2-{[(5-phenyl-2-furyl)methyl]amino}ethanol hydrochloride is not fully understood. However, it is known to act as a sympathomimetic agent, which means that it mimics the effects of the sympathetic nervous system. This compound has been found to increase heart rate, blood pressure, and respiratory rate. It also has effects on the release of neurotransmitters such as dopamine and norepinephrine.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine, which are neurotransmitters that play a role in regulating mood and behavior. This compound has also been found to increase heart rate and blood pressure, which can have implications for cardiovascular health. In addition, this compound has been shown to have effects on respiratory function, including increasing respiratory rate and decreasing airway resistance.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-phenyl-2-{[(5-phenyl-2-furyl)methyl]amino}ethanol hydrochloride in lab experiments is its ability to mimic the effects of the sympathetic nervous system. This makes it a useful tool for studying the effects of different drugs and chemicals on the cardiovascular and respiratory systems. However, one of the limitations of using this compound is that its effects can be dose-dependent, which means that the results of experiments can vary depending on the amount of this compound used.
Orientations Futures
There are several future directions for research on 1-phenyl-2-{[(5-phenyl-2-furyl)methyl]amino}ethanol hydrochloride. One area of interest is the potential use of this compound as a treatment for respiratory disorders such as asthma and chronic obstructive pulmonary disease. Another area of interest is the potential use of this compound as a tool for studying the effects of different drugs and chemicals on the sympathetic nervous system. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on different physiological and biochemical processes.
Méthodes De Synthèse
The synthesis of 1-phenyl-2-{[(5-phenyl-2-furyl)methyl]amino}ethanol hydrochloride involves the reaction of 5-phenyl-2-furaldehyde with phenylpropanolamine in the presence of hydrochloric acid. This reaction results in the formation of this compound hydrochloride, which is a white crystalline powder.
Applications De Recherche Scientifique
1-phenyl-2-{[(5-phenyl-2-furyl)methyl]amino}ethanol hydrochloride has been extensively used in scientific research as a tool to study various physiological and biochemical processes. It has been found to have effects on the cardiovascular system, respiratory system, and central nervous system. This compound has also been used to study the effects of different drugs and chemicals on these systems.
Propriétés
IUPAC Name |
1-phenyl-2-[(5-phenylfuran-2-yl)methylamino]ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2.ClH/c21-18(15-7-3-1-4-8-15)14-20-13-17-11-12-19(22-17)16-9-5-2-6-10-16;/h1-12,18,20-21H,13-14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HADKAYPDUQDAAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)CNCC(C3=CC=CC=C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-hydroxyphenyl)-2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5339654.png)
![4-benzoyl-1-[2-(diethylamino)ethyl]-5-(2,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5339660.png)




![N'-({5-[(2-chlorophenoxy)methyl]-2-furyl}methylene)-3-(2H-tetrazol-2-yl)-1-adamantanecarbohydrazide](/img/structure/B5339687.png)
![methyl 5-[(E)-2-phenylvinyl]isoxazole-3-carboxylate](/img/structure/B5339693.png)
![ethyl [3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetate](/img/structure/B5339695.png)
![N-(4-chlorophenyl)-N'-[2-(2-thienyl)ethyl]urea](/img/structure/B5339709.png)
![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-1-(methoxymethyl)cyclopropanecarboxamide](/img/structure/B5339711.png)
![N-(2-methoxyphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)butanamide](/img/structure/B5339718.png)
![7-acetyl-3-(ethylthio)-6-methyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5339726.png)
![N-(2-methoxyethyl)-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5339740.png)